Cas no 63720-83-2 (Zotepine N-Oxide)

Zotepine N-Oxide structure
Zotepine N-Oxide structure
商品名:Zotepine N-Oxide
CAS番号:63720-83-2
MF:C18H18ClNO2S
メガワット:347.85902261734
CID:5039987

Zotepine N-Oxide 化学的及び物理的性質

名前と識別子

    • Ethanamine, 2-[(8-chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethyl-, N-oxide
    • Zotepine Impurity1
    • Zotepine N-Oxide
    • インチ: 1S/C18H18ClNO2S/c1-20(2,21)9-10-22-16-11-13-5-3-4-6-17(13)23-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3
    • InChIKey: IZIOJMRQCYPVQW-UHFFFAOYSA-N
    • ほほえんだ: C([N+]([O-])(C)C)COC1C2=CC(Cl)=CC=C2SC2=CC=CC=C2C=1

Zotepine N-Oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
Z700905-50mg
Zotepine N-Oxide
63720-83-2
50mg
$ 1568.00 2023-09-05
AN HUI ZE SHENG Technology Co., Ltd.
Z700905-5mg
2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-n,n-dimethylethan-1-amineoxide
63720-83-2
5mg
¥1800.00 2023-09-15
TRC
Z700905-5mg
Zotepine N-Oxide
63720-83-2
5mg
$ 201.00 2023-09-05
AN HUI ZE SHENG Technology Co., Ltd.
Z700905-50mg
2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-n,n-dimethylethan-1-amineoxide
63720-83-2
50mg
¥14400.00 2023-09-15

Zotepine N-Oxide 関連文献

Zotepine N-Oxideに関する追加情報

Zotepine N-Oxide (CAS No. 63720-83-2): An Overview of Its Properties, Applications, and Recent Research

Zotepine N-Oxide (CAS No. 63720-83-2) is a significant compound in the field of medicinal chemistry, particularly in the development of antipsychotic drugs. This compound is a metabolite of zotepine, an atypical antipsychotic used in the treatment of schizophrenia and other psychiatric disorders. The N-oxide form of zotepine has garnered attention due to its unique pharmacological properties and potential therapeutic applications.

The chemical structure of Zotepine N-Oxide is characterized by a nitrogen atom oxidized to the +1 oxidation state, forming a stable N-oxide moiety. This structural modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, zotepine. The N-oxide form often exhibits enhanced solubility, stability, and bioavailability, making it an attractive candidate for further pharmaceutical development.

Recent research has focused on the mechanism of action of Zotepine N-Oxide. Studies have shown that it acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2 receptors. These dual mechanisms contribute to its antipsychotic effects while potentially reducing side effects associated with traditional antipsychotics. The N-oxide form has also been found to have a longer half-life compared to zotepine, which could lead to more sustained therapeutic effects.

In clinical trials, Zotepine N-Oxide has demonstrated promising results in the treatment of schizophrenia. A phase II trial published in the *Journal of Clinical Psychopharmacology* reported that patients treated with Zotepine N-Oxide showed significant improvements in positive and negative symptoms of schizophrenia, with fewer adverse effects compared to conventional antipsychotics. These findings suggest that Zotepine N-Oxide may offer a safer and more effective alternative for managing psychiatric disorders.

The safety profile of Zotepine N-Oxide is another area of active research. Preclinical studies have indicated that it has a favorable safety margin, with minimal effects on cardiovascular and metabolic parameters. This is particularly important given the high incidence of metabolic syndrome and cardiovascular complications associated with long-term use of antipsychotic medications.

Furthermore, the potential for drug-drug interactions is an important consideration in the development of new antipsychotics. Research has shown that Zotepine N-Oxide has a low potential for interacting with other medications, which could enhance its utility in polypharmacy settings where patients are often prescribed multiple drugs.

In addition to its therapeutic applications, Zotepine N-Oxide has been studied for its neuroprotective properties. In vitro and in vivo experiments have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential benefits in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The synthesis and production of Zotepine N-Oxide have also been optimized to improve yield and purity. Advanced synthetic methods have been developed to produce this compound efficiently, ensuring consistent quality for clinical use and research purposes.

In conclusion, Zotepine N-Oxide (CAS No. 63720-83-2) represents a promising compound in the field of medicinal chemistry. Its unique pharmacological properties, favorable safety profile, and potential therapeutic applications make it an important candidate for further development in the treatment of psychiatric disorders and other neurological conditions. Ongoing research continues to explore its full potential, paving the way for innovative treatments in the future.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.